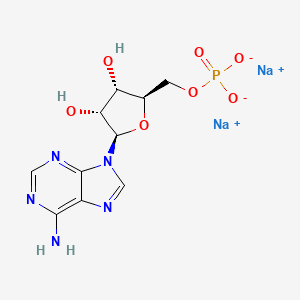

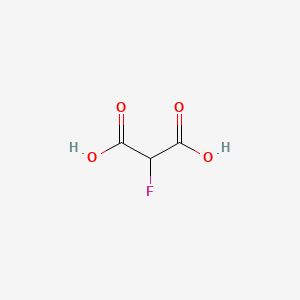

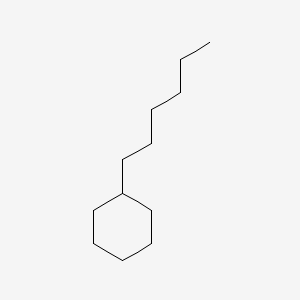

![molecular formula C16H14Cl2O4 B1328843 4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid CAS No. 1142201-94-2](/img/structure/B1328843.png)

4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex aromatic carboxylic acids often involves multi-step reactions with moderate yields. For instance, the synthesis of 3,5-dichloro-6-ethyl-2,4-dihydroxybenzoic acid, a polysubstituted aromatic carboxylic acid found in the macrolide antibiotic lipiarmycin A3, was achieved through a five-step process with an overall yield of 41% . This suggests that the synthesis of 4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid could also involve multiple steps and careful optimization to achieve a reasonable yield.

Molecular Structure Analysis

The molecular structure of aromatic carboxylic acids is characterized by the presence of substituents on the aromatic ring, which can influence the overall geometry and electronic properties of the molecule. For example, the structural analysis of 2-[(2,6-dimethoxyphenyl)ethynyl]-3-methoxybenzoic acid and its lactonization products revealed significant dihedral angles and distortions from idealized bond angles, which are indicative of the steric and electronic effects of the substituents . These findings can be extrapolated to suggest that the molecular structure of this compound would also exhibit unique geometric and electronic characteristics due to its substituents.

Chemical Reactions Analysis

The reactivity of aromatic carboxylic acids can be influenced by the presence of electron-donating or electron-withdrawing groups. In the electrochemical study of 3,4-dihydroxybenzoic acid, the presence of a nucleophile led to the formation of a new benzofuran derivative through a Michael addition reaction under electro-decarboxylation . This indicates that this compound could also undergo similar nucleophilic addition reactions, potentially leading to the formation of new derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of aromatic carboxylic acids are largely determined by their functional groups. For example, the presence of polyfluoroalkyl groups in 2-(2-ethoxycarbonyl-3-oxo-3-polyfluoroalkylprop-1-enylamino)benzoic acids affects their complexing ability, allowing them to act as tridentate ligands for metal ions . By analogy, the dichlorobenzyl and ethoxy groups in this compound would influence its solubility, acidity, and potential to form complexes with metals or other chemical entities.

Applications De Recherche Scientifique

Waste-Free Synthesis of Condensed Heterocyclic Compounds

A study detailed the synthesis of various compounds through direct oxidative coupling, which involves 4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid as a precursor in some reactions. This synthesis process is significant in creating compounds with potential applications in various fields, including material science and pharmaceuticals (Shimizu et al., 2009).

Antimicrobial and Anti-Tubercular Activities of Semi-Synthetic Derivatives

Research on the lichen Ramalina leiodea led to the discovery of 4-[(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy]-2-methoxy-6-propylbenzoic acid and its semi-synthetic derivatives. These compounds exhibited significant antimicrobial and anti-tubercular activities, suggesting potential medicinal applications. The creation of compound libraries based on these findings could be a significant step forward in drug development (Tatipamula & Vedula, 2019).

Environmental Applications and Degradation

Anodic Oxidation for Wastewater Treatment

The electrochemical oxidation of 2,4-dihydroxybenzoic acid, a compound structurally similar to this compound, was studied as a method for treating contaminated water. The research emphasized the potential environmental applications of such compounds in purifying water and highlighted the byproducts of the degradation process (de Lima Leite et al., 2003).

Biodegradation and Microbial Interaction

Dicamba Monooxygenase and Oxidative Demethylation

A study on dicamba monooxygenase, a Rieske nonheme oxygenase, revealed its role in the oxidative demethylation of dicamba to produce 3,6-dichlorosalicylic acid. The research provides insights into the structural aspects and interactions of enzymes with compounds like this compound, indicating the environmental and biotechnological relevance of such interactions (Dumitru et al., 2009).

Mécanisme D'action

Target of Action

A structurally similar compound, 1-(5-carboxypentyl)-5-[(2,6-dichlorobenzyl)oxy]-1h-indole-2-carboxylic acid, is known to target the 3-oxoacyl-[acyl-carrier-protein] synthase 3 in escherichia coli .

Mode of Action

Its antiseptic mechanism of action is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins .

Propriétés

IUPAC Name |

4-[(2,6-dichlorophenyl)methoxy]-3-ethoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O4/c1-2-21-15-8-10(16(19)20)6-7-14(15)22-9-11-12(17)4-3-5-13(11)18/h3-8H,2,9H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZCCTJGOSZCRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)O)OCC2=C(C=CC=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001204714 |

Source

|

| Record name | Benzoic acid, 4-[(2,6-dichlorophenyl)methoxy]-3-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001204714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1142201-94-2 |

Source

|

| Record name | Benzoic acid, 4-[(2,6-dichlorophenyl)methoxy]-3-ethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142201-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-[(2,6-dichlorophenyl)methoxy]-3-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001204714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

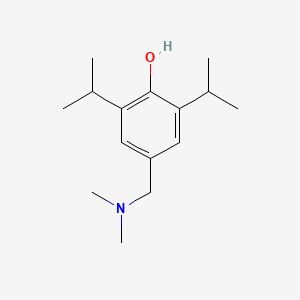

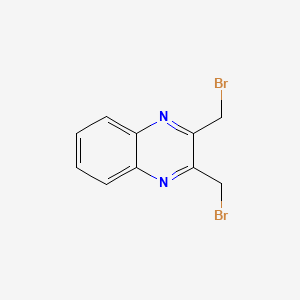

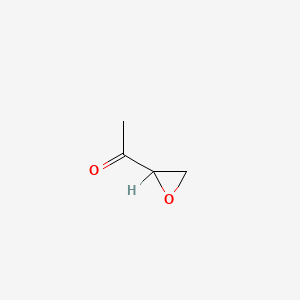

![11H-Benzo[a]carbazole](/img/structure/B1328763.png)

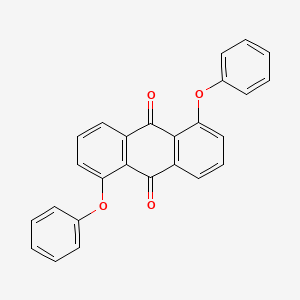

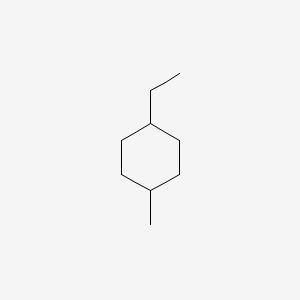

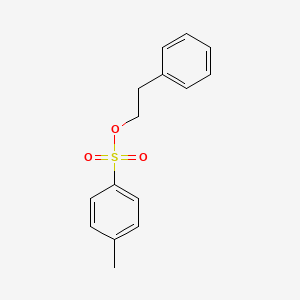

![6-Oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B1328781.png)